molecular formula C8H6BrN3 B3421381 5-bromo-1-phenyl-1H-1,2,4-triazole CAS No. 21434-15-1

5-bromo-1-phenyl-1H-1,2,4-triazole

Cat. No.: B3421381
CAS No.: 21434-15-1
M. Wt: 224.06 g/mol
InChI Key: VVKRUJQGEZCXRQ-UHFFFAOYSA-N
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Description

Overview of 1H-1,2,4-Triazole Heterocycles: Historical Development and Structural Features

The term "triazole" was first introduced in 1885 to describe a five-membered aromatic ring system with the molecular formula C₂H₃N₃. nih.gov Among the isomers, the 1,2,4-triazole (B32235) structure is of significant interest in various scientific fields. nih.govwikipedia.org

Structurally, 1,2,4-triazole is a planar, aromatic molecule. wikipedia.orgresearchgate.net It can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable of the two. nih.govnih.gov The ring is characterized by its stability and is difficult to cleave. nih.gov Due to its polarity and the presence of nitrogen atoms, the 1,2,4-triazole nucleus can act as both a hydrogen bond donor and acceptor, which influences its solubility and interaction with biological targets. nih.gov This amphoteric nature is reflected in its pKa values; the pKa of the 1,2,4-triazolium cation is 2.45, while the pKa of the neutral molecule is 10.26. wikipedia.org

The synthesis of the 1,2,4-triazole core can be achieved through various methods, including the Pellizzari and Einhorn-Brunner reactions. wikipedia.org A common route involves the acylation of thiosemicarbazide (B42300) with formic acid, followed by the cyclization and subsequent oxidation of the resulting thiol. wikipedia.org Modern synthetic strategies, such as microwave-assisted synthesis, have been developed to improve efficiency and yield. wisdomlib.org

Significance of Phenyl and Bromo Substituents on the 1,2,4-Triazole Core

The phenyl group , when attached to a nitrogen atom of the triazole ring, contributes to the molecule's stability. ontosight.ai This substitution can also lead to desirable properties such as efficient luminescence and enhanced photostability. acs.org In structure-activity relationship (SAR) studies of various triazole derivatives, the presence and position of a phenyl ring have been shown to be critical for biological activity. nih.gov For instance, in certain hybrid molecules, phenyl groups at the C-3 position played a key role in exerting high activity. nih.gov

The bromo substituent significantly influences the compound's reactivity. smolecule.com As an electron-withdrawing group, the bromine atom at the 5-position enhances the reactivity of 5-bromo-1-phenyl-1H-1,2,4-triazole, particularly in nucleophilic substitution reactions where the bromine atom can be replaced by a variety of nucleophiles. smolecule.com This feature makes it a valuable intermediate for creating a library of derivatives. Research has shown that the presence of a bromo-substituent on heterocyclic scaffolds can lead to pronounced biological effects. For example, a compound featuring a bromo diphenylsulfone moiety demonstrated potent antibacterial activity, and certain brominated triazolo-pyridine derivatives have shown significant antioxidant properties. nih.govresearchgate.net

Contemporary Academic Research Trajectory and Potential in Chemical Science

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with research continually uncovering new applications. researchgate.netresearchgate.net Derivatives have been extensively studied and have shown a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govdntb.gov.ua

Specifically, 5-bromo-1-phenyl-1H-1,2,4-triazole has attracted academic attention as a versatile building block. smolecule.com Its enhanced reactivity due to the bromine atom allows for targeted chemical modifications. smolecule.com This facilitates the synthesis of novel, more complex triazole derivatives through reactions such as nucleophilic substitutions, condensations, and cycloadditions. smolecule.com The goal of this research is often to optimize the biological activity for potential use in pharmaceuticals and agrochemicals. smolecule.com

The broader research trajectory for 1,2,4-triazoles points towards the development of new synthetic methodologies and the exploration of their potential in creating advanced materials, corrosion inhibitors, and polymers. nih.govwisdomlib.orgresearchgate.net The ability to functionalize the triazole core, as exemplified by 5-bromo-1-phenyl-1H-1,2,4-triazole, ensures that this class of compounds will remain a fertile ground for chemical exploration and the development of novel molecules with tailored properties. nih.gov

Properties

IUPAC Name

5-bromo-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKRUJQGEZCXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297690
Record name 5-Bromo-1-phenyl-1H-1,2,4-triazole
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Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21434-15-1
Record name 5-Bromo-1-phenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21434-15-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
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Chemical Reactivity and Functionalization of 5 Bromo 1 Phenyl 1h 1,2,4 Triazole

Reactivity Profile Attributed to Bromine and Triazole Ring System

The reactivity of 5-bromo-1-phenyl-1H-1,2,4-triazole is characterized by the electrophilic nature of the carbon atom at the 5-position (C5), which is directly bonded to the bromine atom. The electron-withdrawing properties of both the bromine atom and the adjacent nitrogen atoms of the triazole ring system make this carbon atom susceptible to attack by nucleophiles. This facilitates nucleophilic substitution reactions where the bromine atom acts as a good leaving group.

The 1,2,4-triazole (B32235) ring itself is a stable aromatic system. This stability, combined with the activating effect of the bromine substituent, allows for selective functionalization at the C5 position without compromising the integrity of the triazole core. The phenyl group at the N1 position also influences the electronic properties of the ring, further modulating its reactivity.

Nucleophilic Substitution Reactions at the Bromo Position (C5)

One of the most common transformations involving 5-bromo-1-phenyl-1H-1,2,4-triazole is the nucleophilic substitution at the C5 position. This allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound.

The bromine atom at C5 can be readily displaced by various heteroatom nucleophiles. For instance, reaction with thiols or their corresponding thiolates leads to the formation of 5-thioether-substituted 1-phenyl-1H-1,2,4-triazoles. These reactions are typically carried out in the presence of a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion.

A study on the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a related triazole derivative, demonstrated that the reaction with 2-bromo-1-phenylethanone in the presence of cesium carbonate in DMF proceeds to give the corresponding S-alkylated product. mdpi.com This highlights the general reactivity of bromo-substituted triazoles towards sulfur nucleophiles.

While direct stereoselective alkylation at the C5 position of 5-bromo-1-phenyl-1H-1,2,4-triazole is not extensively documented in the provided context, the synthesis of chiral molecules from related triazole systems has been reported. For example, the reduction of a ketone intermediate, formed from an S-alkylation reaction, with sodium borohydride (B1222165) resulted in the formation of a racemic secondary alcohol. mdpi.com This indicates that subsequent transformations of functional groups introduced at the C5 position can create chiral centers.

Palladium-Catalyzed Cross-Coupling Reactions

5-Bromo-1-phenyl-1H-1,2,4-triazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly enhance the molecular complexity that can be achieved from this starting material.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org 5-Bromo-1-phenyl-1H-1,2,4-triazole can be effectively coupled with various aryl- and vinylboronic acids or their esters to produce 5-aryl- or 5-vinyl-substituted 1-phenyl-1H-1,2,4-triazoles.

These reactions typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system. beilstein-journals.orgmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the bromo-triazole to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene5,1-Diphenyl-1H-1,2,4-triazole82 beilstein-journals.org
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4-Methylphenyl)-1-phenyl-1H-1,2,4-triazoleGood mdpi.com
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4-Methoxyphenyl)-1-phenyl-1H-1,2,4-triazoleGood mdpi.com

Note: The yields for some entries are described qualitatively as "good" in the source material.

The Sonogashira coupling reaction provides a direct route to synthesize 5-alkynyl-1-phenyl-1H-1,2,4-triazoles by reacting 5-bromo-1-phenyl-1H-1,2,4-triazole with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgorganic-chemistry.org

The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes a coupling reaction with the bromo-triazole. The Sonogashira coupling is highly valued for its mild reaction conditions and tolerance of various functional groups. libretexts.org

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, could also be applied to 5-bromo-1-phenyl-1H-1,2,4-triazole to introduce a wider range of substituents, including alkenes, organostannanes, and amines, respectively.

Functionalization at Nitrogen Atoms of the Triazole Ring (N1, N2, N4)

For 5-bromo-1-phenyl-1H-1,2,4-triazole, the N1 position is already occupied by the phenyl group. Functionalization can, therefore, occur at the N2 or N4 positions. These nitrogen atoms are nucleophilic and can react with various electrophiles.

Alkylation: Alkylation is a common method for functionalizing the triazole ring. The regioselectivity of alkylation (i.e., whether it occurs at N2 or N4) is influenced by the nature of the alkylating agent, the solvent, and the base used. chemicalbook.com For example, 1H-1,2,4-triazole can be regioselectively alkylated at the N1 position when sodium ethoxide is used as a base. chemicalbook.com In the case of 1-substituted triazoles, such as the title compound, further alkylation leads to the formation of quaternary triazolium salts, typically at the N4 position. nih.gov The synthesis of 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts has been successfully demonstrated, confirming the feasibility of quaternization at N4. nih.gov

Metalation: The triazole ring can be metalated, typically using strong bases. The lithiation of 1-phenyl-1,2,4-triazole occurs exclusively at the C5 position. capes.gov.br However, functionalization via metalation can also be directed to the nitrogen atoms. The use of sterically hindered bases like TMP-magnesium and TMP-zinc allows for selective zincation or magnesiation, which can then be followed by reaction with various electrophiles to introduce functional groups. acs.org

Functionalization MethodPosition(s)Reagents/ConditionsOutcome
Alkylation (Quaternization) N4Alkyl halides (e.g., fluorinated alkyl halides) nih.govFormation of 1,4-disubstituted-1,2,4-triazolium salts. nih.gov
Metalation N/ATMP-bases (e.g., TMPMgCl·LiCl) acs.orgFormation of organometallic intermediates for further functionalization. acs.org

Ring Opening and Rearrangement Reactions of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring can undergo several types of rearrangement and ring-opening reactions, often under thermal or catalytic conditions. These transformations are significant for the synthesis of isomeric structures and other heterocyclic systems.

Dimroth Rearrangement: This is a well-known rearrangement in triazole chemistry where endocyclic and exocyclic nitrogen and carbon atoms can switch places, typically involving a ring-opening to a diazo intermediate followed by ring-closure. wikipedia.orgbeilstein-journals.org The reaction can be catalyzed by acid or base and is often accelerated by heat. nih.gov For instance, wikipedia.orgrsc.orgrsc.orgtriazolo[4,3-c]pyrimidines can undergo a Dimroth rearrangement to furnish the more stable wikipedia.orgrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.orgnih.gov This rearrangement is a versatile tool for creating diverse heterocyclic structures. rsc.orgnih.gov

Thermal Rearrangements: Substituted 4H-1,2,4-triazoles can undergo thermal rearrangement to the corresponding 1H-1,2,4-triazoles. For example, 4-allyl substituted 3,5-diphenyl-4H-1,2,4-triazoles rearrange to the 1-allyl-substituted isomers at high temperatures. nih.gov The mechanism is proposed to involve successive nucleophilic displacement reactions. nih.gov

Cornforth Rearrangement: While originally described for oxazoles, the principles of the Cornforth rearrangement, which involves the exchange of substituents on a heterocyclic ring via a ring-opened intermediate, are relevant to the broader class of heterocyclic rearrangements. wikipedia.org

Rearrangement TypeDescriptionConditionsTypical Outcome
Dimroth Rearrangement Isomerization involving the switching of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.govAcidic or basic, often with heating. nih.govFormation of a more stable isomeric triazole or fused triazole system. beilstein-journals.org
Thermal Rearrangement Migration of a substituent from one nitrogen atom to another. nih.govHigh temperatures (e.g., 320 °C). nih.govConversion of a 4-substituted-4H-triazole to a 1-substituted-1H-triazole. nih.gov

Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism is a fundamental property of the 1,2,4-triazole ring system that significantly influences its chemical reactivity. researchgate.net Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid interconversion. chemicalbook.com The 1H tautomer is generally the more stable form. researchgate.net

For substituted 1,2,4-triazoles, the position and electronic nature of the substituents determine the predominant tautomeric form. researchgate.netnih.gov In the case of 5-bromo-1-phenyl-1H-1,2,4-triazole, the N1 position is fixed by the phenyl group, which simplifies the tautomeric possibilities compared to an unsubstituted triazole. However, the principles of tautomerism are crucial for understanding its reactivity. For instance, in related bromo-1,2,4-triazoles, three tautomers are possible: 3-bromo-1H, 3-bromo-4H, and 5-bromo-1H. ijsr.net Studies have shown that the 3-bromo-1H and 5-bromo-1H tautomers have similar energy, while the 4H tautomer is the least stable. ijsr.net

The tautomeric equilibrium directly impacts functionalization reactions like alkylation. The reacting species is the specific tautomer present under the reaction conditions, and its nucleophilicity at the different nitrogen atoms will dictate the site of electrophilic attack. Theoretical and spectroscopic studies are often combined to elucidate the tautomeric preferences of triazole derivatives in various phases and solvents, which is essential for predicting their chemical behavior. researchgate.netnih.gov

Tautomer of Bromo-1,2,4-triazoleRelative StabilityImplication for Reactivity
3-bromo-1H-1,2,4-triazole High ijsr.netThe nucleophilicity of N2 vs. N4 will determine the site of functionalization.
5-bromo-1H-1,2,4-triazole High ijsr.netThe nucleophilicity of N2 vs. N4 will determine the site of functionalization.
3-bromo-4H-1,2,4-triazole Low ijsr.netLess likely to be the reacting species in functionalization reactions.

Theoretical and Computational Investigations of 5 Bromo 1 Phenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecules. For 5-bromo-1-phenyl-1H-1,2,4-triazole, methods like Density Functional Theory (DFT) and semi-empirical methods (AM1, PM3) are employed to determine its molecular geometry, electronic distribution, and reactivity parameters. rad-proceedings.orgresearchgate.net Calculations performed on similar N1-substituted 1,2,4-triazole (B32235) derivatives help in understanding the bond lengths, angles, and atomic charges within the triazole core. rad-proceedings.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests a more reactive species. researchgate.netcuny.edu

For triazole derivatives, the HOMO is often distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient sites. In the case of 5-bromo-1-phenyl-1H-1,2,4-triazole, the phenyl ring and the nitrogen atoms of the triazole ring are expected to contribute significantly to the HOMO, whereas the LUMO would likely be centered on the triazole ring and the carbon atom attached to the bromine.

Illustrative FMO Data for a Substituted Triazole Derivative

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.20
Energy Gap (ΔE)5.65

Note: The data in this table is illustrative and based on typical values for similar triazole compounds studied with DFT methods. It does not represent experimentally verified values for 5-bromo-1-phenyl-1H-1,2,4-triazole.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, with different colors indicating different charge densities. Typically, red areas signify negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential.

For 5-bromo-1-phenyl-1H-1,2,4-triazole, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the region around the C-Br bond would exhibit a more positive potential, indicating them as potential sites for nucleophilic interactions. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to study the reactivity and potential reaction pathways of chemical compounds. For derivatives of 1,2,4-triazole, DFT calculations can provide insights into their behavior in chemical reactions. nih.gov

Transition State Characterization and Energy Barrier Calculations

Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry of these transition states and calculating the associated energy barrier (activation energy). A lower energy barrier implies a faster reaction rate.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 5-bromo-1-phenyl-1H-1,2,4-triazole, a key conformational feature is the dihedral angle between the phenyl ring and the triazole ring.

DFT calculations can determine the potential energy surface as a function of this dihedral angle, identifying the most stable (lowest energy) conformation. Studies on similar 1-phenyl substituted triazoles suggest that the most stable conformation is typically non-planar, with the phenyl ring twisted relative to the heterocyclic ring to minimize steric hindrance. rad-proceedings.org Molecular dynamics simulations also contribute to understanding the conformational behavior of such molecules in different environments. nih.gov

Illustrative Conformational Energy Data

Dihedral Angle (Phenyl-Triazole)Relative Energy (kcal/mol)Stability
0° (Planar)+2.5Transition State
45°0.0Most Stable
90° (Perpendicular)+1.8Local Maximum

Note: This data is illustrative, based on general findings for similar sterically hindered biaryl systems, and serves to demonstrate the type of information gained from conformational analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding how a molecule like 5-bromo-1-phenyl-1H-1,2,4-triazole interacts with its environment, such as solvent molecules or biological macromolecules. nih.govnih.gov

MD simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org For example, simulating 5-bromo-1-phenyl-1H-1,2,4-triazole in an aqueous solution can show how water molecules arrange around the solute and the stability of these interactions. nih.gov In the context of drug design, MD simulations are used to model the binding of a ligand to a protein's active site, providing insights into binding affinity and the stability of the ligand-protein complex. mdpi.comfrontiersin.org Studies on various triazole derivatives have used MD to elucidate their binding mechanisms with targets like the enzyme CYP51, highlighting the importance of hydrophobic interactions and hydrogen bonding. nih.govfrontiersin.org The analysis of intermolecular interaction energies and non-covalent interactions provides a detailed picture of how these molecules self-assemble or interact with other species. bohrium.com

Computational Prediction of Structure-Reactivity Relationships

Theoretical and computational chemistry serve as powerful tools for predicting the reactivity and potential biological activity of novel compounds, including derivatives of the 1,2,4-triazole family. By modeling the molecule's electronic structure, shape, and potential interactions with biological targets, these methods provide critical insights that can guide further experimental research. For 5-bromo-1-phenyl-1H-1,2,4-triazole, while specific dedicated studies may be limited, the principles derived from computational analyses of structurally similar compounds offer a clear framework for understanding its potential structure-reactivity relationships.

The primary computational approaches used for this class of compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and Density Functional Theory (DFT) calculations. These methods correlate specific structural or electronic features with observed or predicted activities.

Quantitative Structure-Activity Relationship (QSAR)

Table 1: Example of QSAR Data for Substituted 1,2,4-Triazole Derivatives Note: This table is illustrative of the data generated in QSAR studies on related compounds and does not represent experimental data for 5-bromo-1-phenyl-1H-1,2,4-triazole.

Compound ClassSubstituent (R-group)Predicted EndpointFindingReference
5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiolsAlkyl ChainsAcute Toxicity (LD₅₀)Toxicity varies with chain length. zsmu.edu.ua
5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiolsPhenyl RadicalsAcute Toxicity (LD₅₀)Highest LD₅₀ values observed, suggesting increased safety. zsmu.edu.ua
Antifungal TriazolesVariousAntifungal Activity (pMIC)Steric and electrostatic fields correlate with activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D fields around the molecules. researchgate.net These analyses correlate changes in steric, electrostatic, and hydrophobic fields with biological activity. For a series of antifungal triazole derivatives, 3D-QSAR models have successfully established a relationship between these fields and antifungal potency, guiding the design of new compounds with potentially higher efficacy. researchgate.net

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein or enzyme receptor. This method is crucial for understanding the mechanism of action and for predicting binding affinity. Studies on various triazole derivatives show that the 1,2,4-triazole core is an important pharmacophore that interacts with biological receptors through its dipole character and hydrogen bonding capacity. nih.gov

For example, in studies of necroptosis inhibitors based on a 6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comresearchgate.nettriazole core, molecular docking was used to elucidate how these compounds bind to the allosteric pocket of the RIPK1 protein. rsc.org The simulations revealed the importance of hydrophobic interactions between the compound and the protein's binding site. nih.gov Such analyses can explain why certain substituents enhance activity while others diminish it. For instance, the introduction of a fluorine atom at a specific position was predicted to contribute to additional van der Waals interactions, enhancing activity. nih.gov

Table 2: Summary of Findings from Molecular Docking Studies on Related Triazole Compounds

Compound ClassBiological TargetKey Interactions PredictedImplication for Reactivity/ActivityReference
1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazoleGlobular Proteins (HIg, BHg)Hydrophobic interactionsStabilizes the compound-protein complex. nih.gov
6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comresearchgate.nettriazole DerivativesRIPK1 (kinase)Hydrophobic interactions, Van der Waals forcesThe R³ group interacts via hydrophobicity; specific substitutions can add favorable interactions. nih.gov
Antifungal TriazolesCYP51 (enzyme)Coordination with heme iron, hydrogen bondsExplains the structural requirements for potent enzyme inhibition. researchgate.net

These computational findings collectively suggest that the reactivity and biological activity of 5-bromo-1-phenyl-1H-1,2,4-triazole would be significantly influenced by the electronic properties of the bromine atom and the steric and hydrophobic contributions of the phenyl group. The bromine atom, being electronegative, would affect the electron distribution across the triazole ring, while the phenyl group's orientation would be critical for potential hydrophobic interactions within a receptor binding pocket.

Advanced Spectroscopic and Crystallographic Studies for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of 5-bromo-1-phenyl-1H-1,2,4-triazole. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the proton on the triazole ring (H-3) is expected to appear as a singlet in the aromatic region. The five protons of the phenyl group would present as a complex multiplet system. The chemical shifts are influenced by the electronic environment; the electron-withdrawing nature of the triazole ring would typically shift the ortho-protons of the phenyl group downfield compared to the meta- and para-protons.

In the ¹³C NMR spectrum, two distinct signals are expected for the triazole ring carbons (C-3 and C-5). The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The six carbons of the phenyl ring would show four distinct signals due to symmetry (ipso, ortho, meta, and para).

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-bromo-1-phenyl-1H-1,2,4-triazole.
PositionAtomPredicted Chemical Shift (ppm)Multiplicity / Remarks
3H~8.0 - 8.5s (singlet)
Phenyl (ortho)H~7.6 - 7.8m (multiplet)
Phenyl (meta/para)H~7.4 - 7.6m (multiplet)
3C~145 - 150CH
5C~135 - 140C-Br
Phenyl (ipso)C~135 - 140Quaternary C
Phenyl (ortho/meta/para)C~120 - 130CH

While 1D NMR provides initial data, 2D NMR techniques are crucial for definitive assignments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the triazole H-3 signal to the C-3 carbon signal and the phenyl proton signals to their respective carbon signals, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly valuable for mapping the molecule's backbone. Key correlations would be expected between the ortho-protons of the phenyl ring and the triazole's ipso-carbon (C-ipso) and C-3, as well as between the triazole H-3 proton and the phenyl ipso-carbon. These correlations would unequivocally confirm the 1-phenyl substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are close to each other, irrespective of bonding. A NOESY spectrum would show a correlation between the ortho-protons of the phenyl ring and the H-3 proton of the triazole ring, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation in solution.

The 1,2,4-triazole (B32235) system is known for its potential for prototropic tautomerism, where the N-H proton can exist on different nitrogen atoms. ncl.res.inresearchgate.net Although the 1-phenyl substitution fixes the position of the phenyl group, the remaining nitrogen (N-4) could potentially be protonated, leading to a cationic species, or the molecule could engage in intermolecular proton exchange. Dynamic NMR studies, particularly variable-temperature NMR, can provide insight into such exchange processes. ncl.res.inscribd.com If an exchange process is slow on the NMR timescale, distinct signals for different species might be observed, which coalesce as the temperature is raised.

Furthermore, restricted rotation around the C-N single bond connecting the phenyl and triazole rings can be investigated. Due to potential steric hindrance between the ortho-protons of the phenyl ring and the triazole ring, the rotation may be slow enough at low temperatures to be observed on the NMR timescale, potentially leading to the appearance of distinct signals for the two ortho-protons and two meta-protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Bonding Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule. nih.govnih.gov The spectra are often interpreted with the aid of computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. esisresearch.orgresearchgate.net

Key vibrational modes for 5-bromo-1-phenyl-1H-1,2,4-triazole include:

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹.

Triazole Ring Vibrations: The characteristic stretching vibrations of the C=N and N-N bonds within the triazole ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net These are often referred to as "marker bands" for the triazole scaffold. nih.gov

C-N Stretching: The vibration of the bond between the phenyl ring and the triazole nitrogen atom typically occurs in the 1330–1260 cm⁻¹ range. esisresearch.org

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Table 2. Characteristic Vibrational Frequencies for 5-bromo-1-phenyl-1H-1,2,4-triazole.
Frequency Range (cm⁻¹)AssignmentTechnique
3150 - 3000Aromatic and Triazole C-H StretchingIR, Raman
1610 - 1500C=C and C=N Stretching (Aromatic and Triazole Rings)IR, Raman
1500 - 1400Triazole Ring Stretching (N-N, C-N)IR, Raman
1330 - 1260Phenyl C-N StretchingIR, Raman
~760 and ~690C-H Out-of-Plane Bending (Monosubstituted Benzene)IR
600 - 500C-Br StretchingIR, Raman

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a molecule upon ionization, which helps in structural confirmation. nih.govnih.gov For 5-bromo-1-phenyl-1H-1,2,4-triazole (Molecular Weight: ~224.06 g/mol for ¹H, ¹²C, ¹⁴N, ⁷⁹Br), Electrospray Ionization (ESI) is a common technique. nuph.edu.uaresearchgate.net

A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak ([M]⁺) will appear as a pair of signals of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺). miamioh.edu

The fragmentation of triazoles is well-documented and often involves the characteristic loss of a stable dinitrogen molecule (N₂, 28 Da). rsc.org Other likely fragmentation pathways for 5-bromo-1-phenyl-1H-1,2,4-triazole include:

Loss of the bromine radical ([M-Br]⁺).

Cleavage of the phenyl group ([M-C₆H₅]⁺).

Loss of N₂ followed by other fragmentations.

Formation of the phenyl cation (C₆H₅⁺, m/z 77).

Table 3. Predicted ESI-MS Fragmentation Data for 5-bromo-1-phenyl-1H-1,2,4-triazole.
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FragmentRemarks
224226[C₈H₆BrN₃]⁺Molecular Ion ([M]⁺)
196198[C₈H₆BrN]⁺Loss of N₂
145145[C₈H₆N₃]⁺Loss of Br radical
117117[C₈H₅N₂]⁺Loss of Br and H
7777[C₆H₅]⁺Phenyl cation

X-ray Diffraction Analysis for Solid-State Structure and Supramolecular Interactions

The molecule is expected to have a largely planar triazole ring. The phenyl ring itself is planar, but there will be a dihedral angle between the planes of the two rings due to some degree of steric repulsion. In similar structures, this angle can vary but often results in a twisted conformation. mdpi.comnih.gov The bromine atom and the phenyl group are substituents on the C5 and N1 positions of the triazole ring, respectively.

Supramolecular interactions, such as hydrogen bonds and π-π stacking, govern how the molecules arrange themselves in the crystal lattice. nih.govresearchgate.net In the absence of strong hydrogen bond donors like N-H or O-H, weaker interactions are expected to dominate the packing. These can include:

C-H···N Hydrogen Bonds: Interactions between the C-H bonds of the phenyl ring or the triazole ring and the nitrogen atoms of an adjacent triazole ring.

π-π Stacking: Interactions between the aromatic clouds of the phenyl and/or triazole rings of neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen on adjacent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal. mdpi.com For this molecule, the Hirshfeld surface would likely show significant contributions from H···H, C···H, and N···H contacts, confirming the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. Contacts involving the bromine atom (Br···H, Br···N) would also be significant. mdpi.com

Lattice dynamics refers to the collective vibrations of the atoms in the crystal lattice. These low-frequency vibrations (phonons) can be studied using far-IR or Raman spectroscopy. The nature of the intermolecular forces directly influences these lattice modes. Stronger intermolecular interactions, like robust hydrogen bonds, lead to higher frequency lattice vibrations.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

No specific studies detailing the non-covalent interactions within the crystal structure of 5-bromo-1-phenyl-1H-1,2,4-triazole were found. To perform such an analysis, a solved crystal structure is a prerequisite, which is not publicly available. This analysis would typically involve the identification and geometric characterization of interactions such as:

Hydrogen Bonds: Interactions of the type D–H···A, where D is a donor atom (like N or C) and A is an acceptor atom (like N or Br).

Halogen Bonds: The interaction of the bromine atom (a halogen atom) as an electrophilic species with a nucleophilic region.

π-π Stacking: Interactions between the aromatic phenyl and triazole rings.

Without experimental data, a table of these interactions, including bond distances and angles, cannot be generated.

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Decomposition

Similarly, no studies performing Hirshfeld surface analysis on 5-bromo-1-phenyl-1H-1,2,4-triazole were identified. This computational technique is used to visualize and quantify intermolecular interactions within a crystal. A typical analysis would include:

dnorm surfaces: To identify regions of close intermolecular contacts.

Intermolecular Interaction Energy Decomposition: Calculation of the electrostatic, polarization, dispersion, and exchange-repulsion energies between molecular pairs in the crystal lattice.

The generation of data tables for Hirshfeld surface analysis and interaction energies is contingent on having the crystallographic information file (CIF) of the compound, which is not available.

Applications in Advanced Materials and Chemical Technologies

Role as a Ligand in Coordination Chemistry

The 1,2,4-triazole (B32235) ring system is a well-established ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal centers. This allows for the formation of a wide variety of metal complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgsigmaaldrich.com The nature and position of substituents on the triazole ring can significantly influence the electronic properties and coordination behavior of the ligand.

Synthesis and Characterization of Metal Complexes

In a general sense, metal complexes of substituted triazoles are typically synthesized by reacting the triazole ligand with a metal salt in a suitable solvent. researchgate.netacs.org Characterization of these complexes commonly involves techniques such as single-crystal X-ray diffraction to determine the solid-state structure, NMR spectroscopy to understand the structure in solution, and FT-IR spectroscopy to observe the coordination of the ligand to the metal. nih.gov However, no specific synthesis or characterization data for metal complexes of 5-bromo-1-phenyl-1H-1,2,4-triazole has been found.

Structural and Electronic Properties of Triazole-Metal Complexes

The structural and electronic properties of triazole-metal complexes are highly tunable. The phenyl group on the nitrogen atom and the bromo-substituent would be expected to influence the ligand field strength and the redox properties of the resulting metal complexes. For instance, studies on related phenyl-triazole ligands have shown that they can act as cyclometalating ligands, forming stable complexes with metals like iridium(III). acs.org The electronic properties of such complexes are of interest for applications in photoluminescent materials. However, specific structural or electronic data for complexes derived from 5-bromo-1-phenyl-1H-1,2,4-triazole are not available.

Catalytic Applications of Metal-Triazole Complexes

Metal complexes based on triazole ligands, particularly those forming N-heterocyclic carbenes (NHCs), have been investigated for their catalytic activity. For example, palladium(II) complexes of certain 1,2,4-triazole-based NHCs have shown promise in catalyzing Suzuki-Miyaura cross-coupling reactions. researchgate.net Iridium(III) complexes have also been explored for C-H activation and other organic transformations. acs.orgacs.org The catalytic performance is often linked to the electronic and steric properties of the ligands. There is no specific information available on the catalytic applications of metal complexes of 5-bromo-1-phenyl-1H-1,2,4-triazole.

Building Block in Supramolecular Chemistry and Crystal Engineering

The directionality of the nitrogen atoms in the triazole ring, combined with other functional groups, makes triazole derivatives useful building blocks in supramolecular chemistry and crystal engineering. They can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular architectures.

Design of Self-Assembled Systems

The bromine atom in 5-bromo-1-phenyl-1H-1,2,4-triazole could potentially participate in halogen bonding, a specific type of non-covalent interaction that is increasingly used in the design of self-assembled systems. However, there are no published studies demonstrating the use of this specific compound in the design of such systems.

Host-Guest Chemistry and Recognition Phenomena

While triazole-containing macrocycles and cages have been developed for host-guest chemistry and molecular recognition, there is no specific research indicating that 5-bromo-1-phenyl-1H-1,2,4-triazole has been employed in this context. Studies on related molecules, such as 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, have investigated their binding to proteins, suggesting the potential for triazole derivatives in molecular recognition. nih.gov

Precursor for Advanced Organic Materials

The distinct electronic properties and reactive nature of 5-bromo-1-phenyl-1H-1,2,4-triazole make it a sought-after precursor for a new generation of organic materials. The presence of the electron-deficient triazole ring, the potential for π-conjugated systems involving the phenyl group, and the synthetically versatile C-Br bond allow for the construction of molecules with tailored electronic and physical properties.

Organic Electronics (e.g., OLEDs, OPVs)

In the field of organic electronics, materials with high thermal stability and specific electronic characteristics are paramount. While direct application of 5-bromo-1-phenyl-1H-1,2,4-triazole is uncommon, its true value lies in its role as a foundational scaffold for more complex structures used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The 1,2,4-triazole core is known for its high nitrogen content and electron-deficient nature, which facilitates electron transport and injection in electronic devices. nih.gov The bromo-substituent is a key reactive handle, enabling chemists to build extended π-conjugated systems through cross-coupling reactions, such as the Suzuki coupling. nih.gov For instance, derivatives like 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles are used to synthesize highly luminescent materials by coupling them with various boronic acids. nih.gov This approach allows for the tuning of the emission color and quantum yield.

Furthermore, 1,2,4-triazole-based ligands have been incorporated into iridium(III) complexes, which serve as highly efficient phosphorescent emitters in OLEDs. researchgate.net The general strategy involves using a bromo-triazole derivative as a starting point to construct the complex ligands. The resulting iridium complexes can achieve high quantum efficiencies and are particularly promising for blue-light emission, a critical component for full-color displays and lighting. researchgate.net The 1-phenyl substituent on the triazole ring can also influence the solubility and film-forming properties of the final material, which are crucial for device fabrication.

Polymer Chemistry and Polymerization Initiators/Monomers

The 5-bromo-1-phenyl-1H-1,2,4-triazole scaffold is a promising candidate for creating novel polymers with enhanced thermal stability and specific functionalities. The triazole ring itself, when incorporated into a polymer backbone, can improve properties such as thermal resistance and proton conductivity. ibm.comnih.gov

The bromine atom on the triazole ring serves as a reactive site for polymerization. It can participate in polycondensation reactions, particularly palladium-catalyzed cross-coupling reactions, to form poly(arylene)s. In this scenario, 5-bromo-1-phenyl-1H-1,2,4-triazole could be used as a monomer, reacting with a di-boronic acid or other bifunctional coupling partner to build a polymer chain. This method has been successfully used to create 1,2,4-triazole-containing poly(aryl ethers) from fluorinated triazole monomers. ibm.com

While not a conventional polymerization initiator in the traditional sense (like AIBN), the molecule can be functionalized to act as one. The phenyl ring could be modified to include an initiating group, or the bromine could be substituted with a group capable of initiating polymerization, thereby tethering the stable and functional triazole unit to the end of a polymer chain. The creation of polymers containing the 1,2,3-triazole unit via "click" chemistry from vinyl-triazole monomers demonstrates the versatility of the triazole core in polymer science, suggesting analogous potential for its 1,2,4-triazole counterpart.

Sensor Development

Chemosensors are molecules designed to selectively bind to specific analytes (like metal ions or anions) and produce a detectable signal, such as a change in color or fluorescence. The 1,2,4-triazole ring is an excellent platform for building such sensors due to the coordinating ability of its nitrogen atoms.

5-bromo-1-phenyl-1H-1,2,4-triazole can be considered a key building block for chemosensors. The development of these sensors often relies on the "click" chemistry concept, which facilitates the easy linking of different molecular components. researchgate.net The reactive bromine atom provides a convenient point for modification. It can be replaced via nucleophilic substitution or used in cross-coupling reactions to attach a signaling unit (a chromophore or fluorophore) and other binding sites to the triazole core. The phenyl group can also be functionalized to modulate the sensor's electronic properties and solubility. The triazole moiety itself can act as part of the binding site, coordinating with the target analyte and influencing the electronic state of the attached signaling unit, leading to a detectable response. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant applications of 5-bromo-1-phenyl-1H-1,2,4-triazole is its role as a versatile intermediate in the synthesis of more complex organic molecules. The bromine atom at the 5-position of the triazole ring is a key functional group that allows for a wide range of chemical transformations.

The C-Br bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govnih.gov These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For example, using a Suzuki coupling reaction, the bromine atom can be replaced with various aryl or heteroaryl groups by reacting it with the corresponding boronic acid. nih.govias.ac.in This strategy is widely employed in drug discovery and materials science to build molecular complexity and create libraries of compounds for screening.

A notable example is the synthesis of luminophores for OLEDs, where bromo-triazole derivatives are coupled with arylboronic acids to create highly conjugated systems with desirable photophysical properties. nih.gov Similarly, in medicinal chemistry, this approach is used to synthesize potential drug candidates by linking the triazole core to other pharmacologically relevant fragments. The reactivity of the bromo-substituent allows for the systematic modification of the molecule's structure to optimize its biological activity or physical properties. mdpi.comresearchgate.net

Applications in Agrochemicals (Non-Biological, Chemical Structure Contribution)

The 1,2,4-triazole nucleus is a cornerstone in the agrochemical industry, forming the structural basis for a large number of highly effective fungicides. rjptonline.orgnih.gov These compounds often function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov

The compound 5-bromo-1-phenyl-1H-1,2,4-triazole provides a critical structural motif for the synthesis of these agrochemicals. The 1-phenyl-1,2,4-triazole core is a common feature in many commercial fungicides. The phenyl group can fit into hydrophobic pockets of the target enzyme, while the nitrogen atoms of the triazole ring coordinate with a heme iron atom in the enzyme's active site, leading to inhibition. researchgate.net

The bromine atom at the 5-position serves as a synthetic handle for introducing further diversity into the molecule. zsmu.edu.ua By replacing the bromine with different substituents through various chemical reactions, chemists can fine-tune the molecule's properties, such as its binding affinity to the target enzyme, its solubility, and its stability. This structural modification is a key strategy in the development of new agrochemicals with improved efficacy and a broader spectrum of activity. For example, novel bactericides have been developed from 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety, showcasing the modular nature of synthesizing complex agrochemicals from simpler triazole building blocks. rsc.orgnih.gov

Future Research Directions and Unexplored Academic Potential

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for the synthesis of 1,2,4-triazoles are well-established, the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. nih.govrsc.org For 5-bromo-1-phenyl-1H-1,2,4-triazole, a key area of future research will be the adaptation and optimization of green synthetic protocols.

Current research on related triazole compounds has highlighted several promising sustainable approaches. These include the use of green solvents like water and glycerol (B35011), as well as the application of alternative energy sources such as microwave irradiation and ultrasound to drive reactions. nih.govconsensus.app For instance, a one-pot, three-component reaction in glycerol, catalyzed by CuI, has been shown to be effective for the synthesis of other 1,2,3-triazoles and could be adapted for 1,2,4-triazole (B32235) synthesis. consensus.app Similarly, the use of ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol offers an environmentally friendly oxidative cyclization route for creating 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Future investigations should focus on developing a direct, one-pot synthesis of 5-bromo-1-phenyl-1H-1,2,4-triazole that minimizes waste and avoids hazardous reagents. A potential strategy could involve a metal-free, iodine-mediated oxidative cyclization, which has been successfully employed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles using DMF as a carbon source. isres.org The development of a catalytic system, perhaps using copper nanoparticles in a recyclable solvent, could also represent a significant advance in the sustainable production of this compound. consensus.apprsc.org

Table 1: Potential Sustainable Synthetic Approaches for 5-bromo-1-phenyl-1H-1,2,4-triazole

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-assisted Synthesis Rapid reaction times, improved yields, and enhanced energy efficiency. researchgate.net Optimization of reaction conditions (temperature, time, and power) for the specific synthesis of 5-bromo-1-phenyl-1H-1,2,4-triazole.
Ultrasound-promoted Reactions Enhanced reaction rates and yields through acoustic cavitation. nih.gov Investigation of the effect of ultrasonic frequency and power on the cyclization process to form the triazole ring.
Green Solvent Systems Use of non-toxic, renewable solvents like water or glycerol to reduce environmental impact. consensus.app Screening of various green solvents and catalyst systems to achieve high yields and purity.
Metal-free Catalysis Avoidance of heavy metal contamination in the final product and reduced environmental concerns. isres.org Exploration of iodine- or other non-metal-based catalysts for the oxidative cyclization step.

Exploration of Underutilized Reactivity Pathways and Site-Selective Functionalization

The bromine atom at the 5-position of the triazole ring is a key functional handle that opens up a plethora of possibilities for further molecular elaboration. While the reactivity of brominated triazoles has been explored to some extent, there remains significant scope for investigating underutilized reaction pathways and achieving site-selective functionalization. nih.gov

A primary area for future research is the selective functionalization of the C-H bonds on the phenyl ring, while leaving the bromo-triazole core intact. Recent advances in palladium-catalyzed C-H activation, using transient directing groups like norbornene, have enabled the site-selective alkylation and acylation of carbazoles, a strategy that could potentially be adapted for the phenyl ring of 5-bromo-1-phenyl-1H-1,2,4-triazole. nih.gov This would allow for the introduction of a wide range of functional groups at specific positions on the phenyl ring, leading to a diverse library of new compounds.

Furthermore, the bromine atom itself can serve as a linchpin for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the triazole ring, providing access to a vast chemical space. A systematic study of the reactivity of the bromine atom in 5-bromo-1-phenyl-1H-1,2,4-triazole towards different coupling partners and catalytic systems would be highly valuable.

Table 2: Potential Site-Selective Functionalization Strategies

Reaction Type Target Site Potential Reagents and Catalysts Desired Outcome
C-H Alkylation/Acylation Phenyl Ring Pd(OAc)₂, norbornene, various alkyl/acyl sources. nih.gov Introduction of diverse functional groups on the phenyl ring for structure-activity relationship studies.
Suzuki Coupling C5-Br Pd catalysts, boronic acids/esters. nih.gov Formation of C-C bonds to introduce aryl or alkyl substituents at the 5-position.
Sonogashira Coupling C5-Br Pd/Cu catalysts, terminal alkynes. Introduction of alkynyl groups, which can be further functionalized.
Buchwald-Hartwig Amination C5-Br Pd catalysts, amines. Formation of C-N bonds to introduce amino functionalities.

Advanced Computational Modeling for Predictive Design and Property Elucidation

In modern chemical research, computational modeling plays a pivotal role in predicting molecular properties and guiding experimental design. jocpr.comirjweb.com For 5-bromo-1-phenyl-1H-1,2,4-triazole, the application of advanced computational techniques, such as Density Functional Theory (DFT), can provide profound insights into its electronic structure, reactivity, and potential applications. acs.orgnih.gov

Future computational studies should focus on creating a detailed in-silico profile of the molecule. This would involve calculating key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). irjweb.com These parameters are crucial for predicting the molecule's reactivity, stability, and potential as an electron-transport or hole-blocking material. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed for derivatives of 5-bromo-1-phenyl-1H-1,2,4-triazole. researchgate.netresearchgate.net By correlating calculated molecular descriptors with experimentally determined biological activities or toxicities of a series of related compounds, these models can be used to predict the properties of novel, yet-to-be-synthesized derivatives, thereby accelerating the drug discovery process. jocpr.comresearchgate.net

Table 3: Key Computational Parameters and Their Significance

Computational Method Calculated Parameter Significance and Application
Density Functional Theory (DFT) HOMO/LUMO Energies Predicts electron-donating and accepting abilities, crucial for understanding reactivity and designing electronic materials. irjweb.com
DFT Molecular Electrostatic Potential (MEP) Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. irjweb.com
Time-Dependent DFT (TD-DFT) Excited State Properties Predicts absorption and emission spectra, essential for designing photophysically active materials like OLEDs.
QSAR/QSTR Modeling Predictive Models Correlates molecular structure with biological activity or toxicity, enabling the rational design of new compounds with desired properties. researchgate.net

Integration into Emerging Fields of Material Science and Nanoscience

The unique electronic properties of the 1,2,4-triazole ring make it an attractive building block for advanced materials. researchgate.net The electron-deficient nature of the triazole core suggests that 5-bromo-1-phenyl-1H-1,2,4-triazole and its derivatives could exhibit excellent electron-transport and hole-blocking properties, making them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net Future research should explore the synthesis of polymers and small molecules incorporating the 5-phenyl-1H-1,2,4-triazole moiety (derived from the bromo-precursor) and evaluate their performance in electronic devices.

In the realm of nanoscience, the functionalization of nanoparticles with organic ligands can dramatically alter their properties and open up new applications. acs.orgacs.org The 1,2,4-triazole unit can be used to functionalize the surface of gold nanoparticles (AuNPs) or other nanomaterials. researchgate.netnih.gov The bromine atom in 5-bromo-1-phenyl-1H-1,2,4-triazole provides a convenient anchor point for attaching the molecule to a nanoparticle surface, either directly or after conversion to a thiol or other suitable linking group. The resulting functionalized nanoparticles could find applications in areas such as catalysis, sensing, and drug delivery. acs.orgresearchgate.net

Synergistic Approaches Combining Experimental and Theoretical Investigations

The most impactful research often arises from a close interplay between experimental work and theoretical calculations. nih.govtandfonline.com For 5-bromo-1-phenyl-1H-1,2,4-triazole, a synergistic approach will be crucial for unlocking its full potential.

Future research projects should be designed to integrate synthetic chemistry, materials characterization, and computational modeling from the outset. For example, a research program could aim to develop a new class of OLED materials based on derivatives of 5-bromo-1-phenyl-1H-1,2,4-triazole. In such a project, DFT calculations would be used to predict the electronic properties of a series of target molecules. acs.org The most promising candidates would then be synthesized and their photophysical properties measured experimentally. The experimental results would, in turn, be used to refine the computational models, creating a feedback loop that accelerates the discovery of new materials with optimized performance. nih.gov

This combined experimental and theoretical approach can also be applied to the study of reaction mechanisms. For instance, DFT calculations can be used to elucidate the transition states and reaction pathways of novel synthetic transformations of 5-bromo-1-phenyl-1H-1,2,4-triazole, providing valuable insights that can be used to optimize reaction conditions and improve yields. dnu.dp.ua

Q & A

Q. What are the established synthetic routes for 5-bromo-1-phenyl-1H-1,2,4-triazole?

The compound is typically synthesized via bromination of 1-phenyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux conditions. A catalytic amount of benzoyl peroxide initiates radical-mediated bromination at the C5 position. Purification is achieved via silica gel column chromatography . Alternative methods involve bromine in acetic acid with sodium acetate as a base, though this may require careful control of reaction stoichiometry to avoid over-bromination .

Q. How is the crystal structure of 5-bromo-1-phenyl-1H-1,2,4-triazole determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., petroleum ether and chloroform). Structural refinement is performed using SHELXL, which handles hydrogen atom placement and thermal parameter optimization. Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) are analyzed to understand packing motifs .

Q. What analytical techniques are used to confirm purity and identity?

High-performance liquid chromatography (HPLC) with UV detection is employed for impurity profiling, particularly for quantifying residual 4-amino-1,2,4-triazole. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate molecular structure. Melting point analysis and infrared (IR) spectroscopy further corroborate purity .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during refinement?

Discrepancies in thermal parameters or bond angles may arise from twinning or disordered solvent molecules. Use SHELXL's TWIN and BASF commands to model twinning. For disorder, apply PART instructions to split occupancy. Validate models using R-factor convergence and difference Fourier maps. Cross-check with density functional theory (DFT)-optimized geometries if computational resources are available .

Q. What strategies optimize bromination regioselectivity in 1,2,4-triazoles?

Electronic and steric effects dominate regioselectivity. Substituents at N1 (e.g., phenyl groups) direct bromination to C5 due to resonance stabilization of the intermediate radical. Solvent polarity (e.g., CCl₄ vs. DMF) and temperature (reflux vs. room temperature) modulate reaction rates. Computational studies (e.g., Fukui indices) predict reactive sites for novel derivatives .

Q. How do structural modifications impact biological activity?

Introducing electron-withdrawing groups (e.g., bromine) enhances metabolic stability and binding affinity to targets like tyrosinase or cyclooxygenase-2 (COX-2). For example, 5-bromo derivatives show improved inhibitory activity compared to non-halogenated analogs. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl, CF₃) further refine potency .

Q. What thermodynamic properties are critical for formulation stability?

Adiabatic calorimetry (e.g., Termis TAU-10) measures heat capacity (Cₚ) from 8–370 K. Entropy (S°) and enthalpy (H°) calculations reveal phase transitions and decomposition thresholds. For 1,2,4-triazoles, low melting points (<150°C) may necessitate co-crystallization with stabilizers to enhance thermal resilience .

Methodological Challenges and Solutions

Q. How are impurities quantified during scale-up synthesis?

Develop a validated HPLC method with a C18 column and mobile phase (e.g., acetonitrile:water gradient). Use 4-amino-1,2,4-triazole as a reference standard. Limit of detection (LOD) and quantification (LOQ) should adhere to ICH guidelines (typically ≤0.1% for related substances) .

Q. Why do crystallization attempts fail, and how can this be mitigated?

Poor solubility or rapid nucleation often causes failure. Screen solvents (e.g., DMSO, ethanol) using the Crystal16® platform. Additive-driven crystallization (e.g., seed crystals or ionic liquids) can induce controlled growth. For persistent issues, switch to amorphous dispersion via spray drying .

Q. How do computational tools aid in predicting reactivity and stability?

DFT calculations (e.g., Gaussian09) model reaction pathways and transition states. Molecular dynamics (MD) simulations assess conformational stability in solution. QSPR models correlate substituent effects with experimental data (e.g., Hammett σ values for bromine) to prioritize synthetic targets .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-bromo-1-phenyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-bromo-1-phenyl-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.